molecular formula C11H14N2O4S B8807112 N-cyclopentyl-2-nitrobenzenesulfonamide

N-cyclopentyl-2-nitrobenzenesulfonamide

Cat. No.: B8807112
M. Wt: 270.31 g/mol
InChI Key: SMAJHWAPCLMOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-2-nitrobenzenesulfonamide (CAS: H60558) is a sulfonamide derivative featuring a cyclopentyl group attached to the sulfonamide nitrogen and a nitro substituent at the ortho position of the benzene ring . Its structure combines the electron-withdrawing nitro group and the bulky cyclopentyl moiety, which influence its electronic properties, solubility, and intermolecular interactions .

Properties

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

N-cyclopentyl-2-nitrobenzenesulfonamide

InChI

InChI=1S/C11H14N2O4S/c14-13(15)10-7-3-4-8-11(10)18(16,17)12-9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6H2

InChI Key

SMAJHWAPCLMOPE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Crystallographic Studies: Cyclopentyl-substituted sulfonamides often form less dense crystals compared to aryl analogs, as seen in N-(2-chlorophenyl) derivatives (). This is attributed to the cyclopentyl group’s conformational flexibility and non-planarity .
  • Reactivity : The ortho nitro group in H60558 may participate in intramolecular hydrogen bonding, stabilizing transition states in reactions like amide couplings or Suzuki-Miyaura cross-couplings .
  • Thermal Stability : Sulfonamides with cyclopentyl groups (e.g., H60558) exhibit higher decomposition temperatures (>200°C) than benzamide analogs, making them suitable for high-temperature applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.